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Compound of Interest

Compound Name: GALA

Cat. No.: B025779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of the

GALA peptide, a synthetic, pH-responsive peptide with wide-ranging applications in drug and

gene delivery. This document details the chemistry of labeling, specific protocols for

conjugation with common fluorescent dyes, methods for characterization, and protocols for key

functional assays.

Introduction to GALA Peptide
GALA is a 30-amino acid synthetic peptide renowned for its ability to disrupt endosomal

membranes in a pH-dependent manner.[1][2] Its sequence, rich in glutamic acid, alanine, and

leucine repeats (EALA), allows it to undergo a conformational change from a random coil at

physiological pH (~7.4) to an amphipathic α-helix in the acidic environment of the endosome

(pH 5.0-6.5).[3][4] This structural transition is critical for its function, as the α-helical form can

insert into and permeabilize lipid bilayers, facilitating the release of therapeutic cargo into the

cytoplasm.[3] Fluorescently labeling GALA is an invaluable tool for studying its mechanism of

action, cellular uptake, and intracellular trafficking.[5][6]

Fluorescent Labeling Strategies for GALA
The most common strategies for labeling peptides like GALA involve the covalent attachment

of a fluorescent dye to either the N-terminal α-amino group or the ε-amino group of a lysine
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side chain. The choice of labeling strategy depends on the specific research question and the

desired properties of the labeled peptide.

N-terminal Labeling: This is often the preferred method as it ensures a single, specific labeling

site, provided the peptide sequence does not contain other primary amines that could react

under the labeling conditions.[7] Amine-reactive dyes, such as those containing N-

hydroxysuccinimide (NHS) esters or isothiocyanates (like FITC), are commonly used.[8][9]

Side-Chain Labeling: If the GALA sequence is modified to include a lysine residue, its side-

chain amine can be targeted for labeling. This approach is useful if the N-terminus needs to

remain unmodified for biological activity.

Data Presentation: Photophysical Properties of
Fluorescently Labeled GALA
The choice of fluorescent dye can impact the photophysical properties and biological activity of

the GALA peptide. The following table summarizes the properties of commonly used

fluorescent dyes for peptide labeling. Note: The specific quantum yield and fluorescence

lifetime of the dye-GALA conjugate may vary depending on the local environment and should

be determined experimentally.
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Fluorescent
Dye

Excitation
(nm)

Emission (nm)
Molar Mass (
g/mol )

Reactive
Group

Fluorescein

Isothiocyanate

(FITC)

~495 ~519 389.38 Isothiocyanate

5(6)-

Carboxyfluoresc

ein, NHS ester

~492 ~517 473.4 NHS Ester

Tetramethylrhoda

mine (TMR),

NHS ester

~550 ~575 527.55 NHS Ester

Cyanine3 (Cy3),

NHS ester
~550 ~570 ~766 NHS Ester

Cyanine5 (Cy5),

NHS ester
~650 ~670 ~792 NHS Ester

Alexa Fluor™

488, NHS ester
~495 ~519 643.41 NHS Ester

Alexa Fluor™

647, NHS ester
~650 ~668 ~1250 NHS Ester

Experimental Protocols
Protocol 1: N-Terminal Labeling of GALA Peptide with
FITC
This protocol describes the labeling of the N-terminus of the GALA peptide with fluorescein

isothiocyanate (FITC).

Materials:

GALA peptide (synthetically produced, purified)

Fluorescein isothiocyanate (FITC)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.5

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4

Lyophilizer

Procedure:

Peptide Preparation: Dissolve the GALA peptide in 0.1 M sodium bicarbonate buffer (pH 8.5)

to a final concentration of 1-5 mg/mL.

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or

DMSO to a concentration of 1 mg/mL.

Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 to

3:1 (FITC:peptide). Mix gently and incubate for 2-4 hours at room temperature in the dark.

Purification:

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH

7.4).

Apply the reaction mixture to the column.

Elute with PBS. The first colored band to elute is the FITC-labeled GALA peptide. The

second, slower-moving band is the unreacted FITC.

Collect the fractions containing the labeled peptide.

Characterization and Storage:

Confirm the successful labeling and purity of the FITC-GALA conjugate by analytical

HPLC and mass spectrometry (MALDI-TOF or ESI-MS).[10][11]
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Determine the concentration of the labeled peptide by measuring the absorbance at 280

nm (for the peptide) and 495 nm (for FITC).

Lyophilize the purified product for long-term storage at -20°C, protected from light.

Protocol 2: Characterization of Fluorescently Labeled
GALA
A. High-Performance Liquid Chromatography (HPLC):

System: Reverse-phase HPLC (RP-HPLC) with a C18 column.

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and

acetonitrile with 0.1% TFA (Solvent B).

Detection: UV detector at 220 nm and 280 nm, and a fluorescence detector set to the

excitation and emission wavelengths of the specific dye.

Analysis: Compare the retention time of the labeled peptide to the unlabeled peptide. A

successful conjugation will result in a new peak with a longer retention time. The purity of the

labeled peptide can be assessed by the peak area.

B. Mass Spectrometry (MS):

Technique: MALDI-TOF or ESI-MS.[10][11]

Analysis: Determine the molecular weight of the labeled peptide. The mass should

correspond to the mass of the GALA peptide plus the mass of the fluorescent dye. This

confirms the covalent attachment of the dye.

C. Fluorescence Spectroscopy:

Instrument: Fluorometer.

Procedure:

Dissolve the labeled peptide in a suitable buffer (e.g., PBS).
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Measure the excitation and emission spectra to confirm the presence of the fluorophore.

Determine the quantum yield relative to a standard dye to assess the fluorescence

brightness of the conjugate.

Protocol 3: GALA-Mediated Liposome Leakage Assay
(Calcein Release)
This assay measures the ability of fluorescently labeled GALA to permeabilize lipid vesicles, a

key indicator of its membrane-disrupting activity.

Materials:

Fluorescently labeled GALA peptide (e.g., FITC-GALA)

Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-

sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in a 4:1 molar ratio)

Calcein

HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

Triton X-100 (20% solution)

Size-exclusion chromatography column (e.g., Sephadex G-50)

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Liposome Preparation:

Dissolve lipids in chloroform in a round-bottom flask.

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Dry the film

under vacuum for at least 2 hours.

Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer.
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Subject the lipid suspension to 5-10 freeze-thaw cycles.

Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form

large unilamellar vesicles (LUVs).

Purification of Calcein-Loaded Liposomes:

Remove unencapsulated calcein by passing the liposome suspension through a size-

exclusion column equilibrated with HEPES buffer.[12]

Leakage Assay:

Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 25-50

µM in a fluorescence cuvette.

Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an

emission wavelength of 520 nm.

Add the fluorescently labeled GALA peptide to the liposome suspension at the desired

concentration.

Monitor the increase in fluorescence over time (F) as calcein is released and its self-

quenching is relieved.

After the desired time, add Triton X-100 to a final concentration of 0.1% to lyse all

liposomes and measure the maximum fluorescence (Fₘₐₓ).

Data Analysis:

Calculate the percentage of calcein leakage at each time point using the following formula:

% Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100

Protocol 4: Cellular Uptake and Endosomal Escape
Visualization by Confocal Microscopy
This protocol allows for the direct visualization of the internalization and subsequent

cytoplasmic delivery of fluorescently labeled GALA.
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Materials:

Fluorescently labeled GALA peptide (e.g., FITC-GALA)

HeLa cells (or other suitable cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Paraformaldehyde (4% in PBS) for fixing

DAPI or Hoechst stain for nuclear counterstaining

Mounting medium

Confocal microscope

Procedure:

Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and culture until they

reach 50-70% confluency.

Incubation with Labeled GALA:

Replace the culture medium with fresh, serum-free medium containing the fluorescently

labeled GALA peptide at a final concentration of 1-10 µM.

Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO₂

incubator.

Washing and Fixing:

Wash the cells three times with cold PBS to remove unbound peptide.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.
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Staining and Mounting:

Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to label the nuclei.

Wash the cells twice with PBS.

Mount the coverslips onto glass slides using an appropriate mounting medium.

Confocal Imaging:

Visualize the cells using a confocal microscope with appropriate laser lines and emission

filters for the chosen fluorescent dye and the nuclear stain.

Acquire z-stack images to analyze the intracellular localization of the labeled GALA
peptide.

Analysis: Initially, the fluorescently labeled GALA will appear as punctate structures within

the cytoplasm, indicating its localization in endosomes. As endosomal escape occurs, a

more diffuse fluorescence signal will be observed throughout the cytoplasm.

Visualizations
Experimental Workflow for GALA Labeling
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Caption: Workflow for fluorescent labeling and characterization of the GALA peptide.
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Caption: Mechanism of GALA-facilitated endosomal escape of therapeutic cargo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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